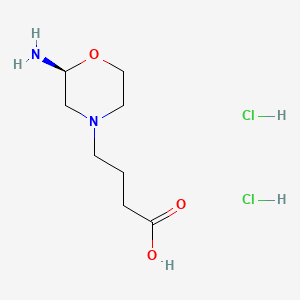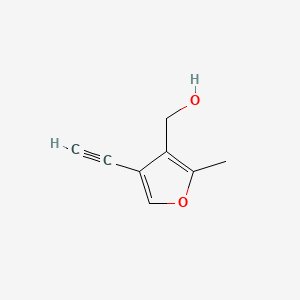
(4-Ethynyl-2-methylfuran-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethynyl-2-methylfuran-3-yl)methanol is an organic compound with the molecular formula C8H8O2 It is a derivative of furan, a heterocyclic organic compound, and contains an ethynyl group and a hydroxymethyl group attached to the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-2-methylfuran-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylfuran and propargyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the propargyl bromide, forming a nucleophilic acetylide ion.
Nucleophilic Substitution: The acetylide ion then undergoes nucleophilic substitution with 2-methylfuran, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Ethynyl-2-methylfuran-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Oxidation of the hydroxymethyl group can yield (4-Ethynyl-2-methylfuran-3-yl)carboxylic acid or (4-Ethynyl-2-methylfuran-3-yl)aldehyde.
Reduction: Reduction of the ethynyl group can produce (4-Ethyl-2-methylfuran-3-yl)methanol.
Substitution: Electrophilic substitution can result in halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(4-Ethynyl-2-methylfuran-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Ethynyl-2-methylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the hydroxymethyl group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Ethyl-2-methylfuran-3-yl)methanol: Similar structure but with an ethyl group instead of an ethynyl group.
(4-Methyl-2-methylfuran-3-yl)methanol: Similar structure but with a methyl group instead of an ethynyl group.
(4-Propynyl-2-methylfuran-3-yl)methanol: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness
(4-Ethynyl-2-methylfuran-3-yl)methanol is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The ethynyl group can undergo specific reactions that are not possible with other substituents, making this compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C8H8O2 |
|---|---|
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
(4-ethynyl-2-methylfuran-3-yl)methanol |
InChI |
InChI=1S/C8H8O2/c1-3-7-5-10-6(2)8(7)4-9/h1,5,9H,4H2,2H3 |
Clé InChI |
VJTRCEGJPHSEPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CO1)C#C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



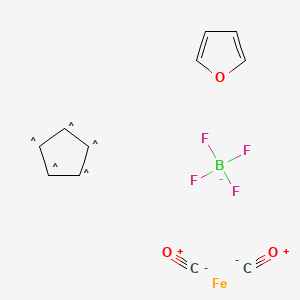
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

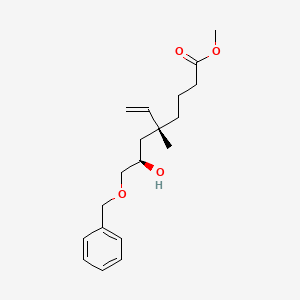
![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)


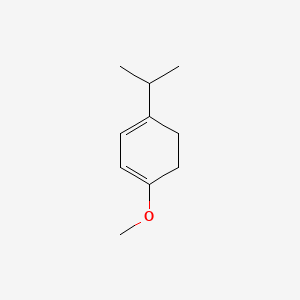
![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
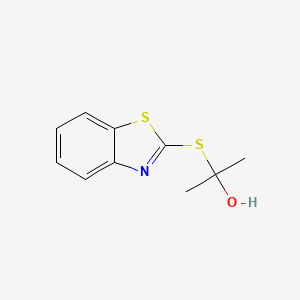
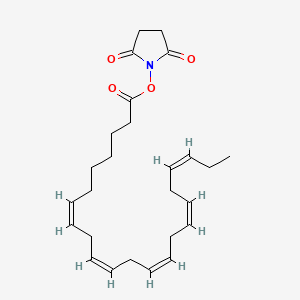
![1,1-Dimethylethyl 3-azido-4-[[(phenylmethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate](/img/structure/B13836885.png)
